2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a heterocyclic compound that features a benzoxazine ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2H-1,4-benzoxazin-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzoxazine ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the core structure of the compound .
Scientific Research Applications
2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)acetamide
- Diazepam (7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one)
Uniqueness
2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system, combined with the benzamide moiety, allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11ClN2O3 |
---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-4-2-1-3-10(11)15(20)17-9-5-6-13-12(7-9)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19) |
InChI Key |
PCZQSFNISFKXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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